BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 6-amino-7-
bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-amino-7-bromoquinoline-5,8-
Compound Name: _
dione

Cat. No.: B8093216

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-7-bromoquinoline-5,8-dione, also identified in the literature as NSC-105808, is a
synthetic small molecule that has garnered significant interest within the scientific community
for its potent and selective anticancer properties. This technical guide provides a
comprehensive overview of its physicochemical properties, a plausible synthetic route, and a
detailed exploration of its mechanism of action. The compound functions as a specific inhibitor
of the nuclease activity of DNA replication ATP-dependent helicase/nuclease DNA2, a key
enzyme in DNA replication and repair. This inhibition leads to synthetic lethality in cancer cells
exhibiting high levels of replication stress, a common hallmark of malignancy. This document is
intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and
drug development, providing foundational knowledge to guide further investigation and
therapeutic application of this promising compound.

Physicochemical Properties

Experimentally determined physicochemical data for 6-amino-7-bromoquinoline-5,8-dione
are not extensively available in the public domain. The following table summarizes known
identifiers and computed values, along with data for structurally related compounds to provide
context. It is crucial to note that computed values are estimations and should be confirmed by
experimental analysis.
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Property Value Source/Notes
Molecular Formula CoHsBrN20:2 [1]
Molecular Weight 253.05 g/mol [1]
CAS Number 14173-81-0 [1]
InChi Key XZBBOHUCBTXJQY- o]

UHFFFAOYSA-N

Computed LogP (XLogP3)

11

This value is for the
regioisomer 7-amino-6-
bromoquinoline-5,8-dione and
should be considered an
estimate for the title compound
due to structural similarity.[3] A
balanced hydrophilic-lipophilic

character is suggested.

Melting Point

Not reported

pKa

Not reported

The presence of the amino
group suggests basic
character, while the quinone
structure can exhibit acidic
properties. Experimental

determination is required.

Solubility

Not reported

The quinoline-5,8-dione core
generally imparts poor water
solubility. The introduction of
the amino group may slightly
improve aqueous solubility
compared to the unsubstituted

parent compound.[4]

Synthesis and Experimental Protocols
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A specific, detailed experimental protocol for the synthesis of 6-amino-7-bromoquinoline-5,8-
dione is not readily available in peer-reviewed literature. However, based on established
chemical principles for quinoline-5,8-diones, a plausible synthetic route involves the
regioselective nucleophilic aromatic substitution (SNAr) of an amino group onto a suitable
precursor.

Proposed Synthetic Pathway

The most likely synthetic strategy is the amination of 7-bromoquinoline-5,8-dione. The electron-
withdrawing nature of the carbonyl groups on the quinone ring activates the C6 position for
nucleophilic attack. The bulky bromine atom at the C7 position provides steric hindrance,
further favoring the regioselective addition of the amino group at the C6 position.

Caption: Proposed synthesis of 6-amino-7-bromoquinoline-5,8-dione.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar amino-quinoline-5,8-
dione derivatives. Optimization of specific reagents, solvents, temperatures, and reaction times
would be necessary.

¢ Dissolution: Dissolve 7-bromoquinoline-5,8-dione (1 equivalent) in a suitable polar aprotic
solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

o Addition of Amine Source: Add an excess of the aminating agent (e.g., a solution of ammonia
in an organic solvent, or an ammonium salt) to the reaction mixture.

o Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction
progress by thin-layer chromatography (TLC) until the starting material is consumed.

o Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the
product.

 Purification: Collect the solid product by filtration, wash with water, and dry. Further
purification can be achieved by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
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Characterization Workflow

A standard workflow for the characterization of a newly synthesized small molecule inhibitor like
6-amino-7-bromoquinoline-5,8-dione would involve several analytical techniques to confirm

its identity, purity, and properties.
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Caption: Experimental workflow for small molecule characterization.
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Biological Activity and Mechanism of Action

6-amino-7-bromoquinoline-5,8-dione is a targeted anticancer agent that exploits the
phenomenon of replication stress in cancer cells. Its primary molecular target is the DNA2
nuclease.

Primary Target: DNA2 Nuclease

DNAZ2 is a multifunctional enzyme possessing both helicase and nuclease activities, which is
essential for several DNA metabolic processes, including:

» Okazaki Fragment Processing: Maturation of the lagging strand during DNA replication.

o DNA Double-Strand Break (DSB) Repair: Specifically, the long-range end resection of DSBs,
a critical step for initiating homologous recombination (HR) repair.[3][5]

» Stalled Replication Fork Rescue: Processing and restarting stalled or reversed replication
forks, a common consequence of oncogene-induced replication stress.[6]

6-amino-7-bromoquinoline-5,8-dione has been shown to specifically inhibit the nuclease
function of DNA2.[5][6]

Signaling Pathway of DNA2 Inhibition

The inhibition of DNA2 nuclease activity by 6-amino-7-bromoquinoline-5,8-dione triggers a
cascade of cellular events, particularly in cancer cells with high intrinsic replication stress (e.qg.,
those with activated oncogenes like KRAS or mutated p53).[3][6]
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Caption: Signaling pathway of DNAZ2 inhibition.
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Mechanism Description:

Direct Inhibition: 6-amino-7-bromoquinoline-5,8-dione directly binds to and inhibits the
nuclease function of the DNA2 enzyme.[5]

Impaired DNA Repair: This inhibition prevents the proper processing of stalled replication
forks and the resection of DNA double-strand breaks. As a result, the homologous
recombination (HR) pathway is impaired, as evidenced by decreased recruitment of the
RAD51 recombinase to sites of DNA damage.[6]

Accumulation of DNA Damage: In cancer cells already burdened by oncogene-induced
replication stress, the inability to resolve these DNA lesions leads to a catastrophic
accumulation of DNA damage.

Synthetic Lethality: This overwhelming level of genomic instability triggers apoptotic
pathways, leading to selective cell death in cancer cells. This is a classic example of
synthetic lethality, where the inhibition of a single protein (DNAZ2) is lethal only in the context
of a pre-existing condition (high replication stress).[3]

Immune Response Activation: The accumulation of cytosolic DNA fragments resulting from
unresolved replication intermediates can activate the cGAS-STING pathway, leading to an
innate immune response against the cancer cells.[2]

Synergy with PARP Inhibitors: Because 6-amino-7-bromoquinoline-5,8-dione
compromises the HR repair pathway, it shows synergistic effects when combined with PARP
inhibitors, which target a parallel DNA repair pathway. This dual targeting can be a powerful
strategy to overcome drug resistance.[6]

Conclusion

6-amino-7-bromoquinoline-5,8-dione is a promising preclinical candidate for cancer therapy.
Its well-defined mechanism of action, targeting the DNAZ2 nuclease, provides a clear rationale
for its selective activity against cancer cells with inherent replication stress. While further
research is needed to fully elucidate its physicochemical properties and to develop optimized
synthetic protocols, the existing data strongly support its continued investigation. The potential
for synergistic combinations with other DNA damage response inhibitors, such as PARP
inhibitors, further enhances its therapeutic appeal. This guide provides a solid foundation for
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researchers to build upon as they work to translate the potential of this molecule into clinical
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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